molecular formula C23H27BrP+ B11959207 Isoamyl triphenylphosphonium bromide

Isoamyl triphenylphosphonium bromide

Cat. No.: B11959207
M. Wt: 414.3 g/mol
InChI Key: GZLGTVRDLCJQTO-UHFFFAOYSA-N
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Description

Isoamyl triphenylphosphonium bromide is a chemical compound with the molecular formula C23H26BrP. It is also known as (3-Methylbutyl)triphenylphosphonium bromide. This compound is a member of the triphenylphosphonium salts family, which are widely used in organic synthesis and various chemical reactions due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with isoamyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:

(C6H5)3P+C5H11Br(C6H5)3P+C5H11Br\text{(C}_6\text{H}_5\text{)}_3\text{P} + \text{C}_5\text{H}_{11}\text{Br} \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{P}^+\text{C}_5\text{H}_{11}\text{Br}^- (C6​H5​)3​P+C5​H11​Br→(C6​H5​)3​P+C5​H11​Br−

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of microwave irradiation has been explored to optimize the reaction conditions, resulting in shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

Isoamyl triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.

    Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium hydroxide can produce isoamyl alcohol and triphenylphosphine oxide.

Scientific Research Applications

Isoamyl triphenylphosphonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of isoamyl triphenylphosphonium bromide involves its ability to act as a carrier for mitochondria-targeting molecules. The triphenylphosphonium cation can accumulate in the mitochondria due to the high transmembrane potential, leading to the disruption of mitochondrial function. This can result in the generation of reactive oxygen species and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoamyl triphenylphosphonium bromide is unique due to its isoamyl group, which provides different steric and electronic properties compared to other triphenylphosphonium salts. This can influence its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C23H27BrP+

Molecular Weight

414.3 g/mol

IUPAC Name

3-methylbutyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;

InChI Key

GZLGTVRDLCJQTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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